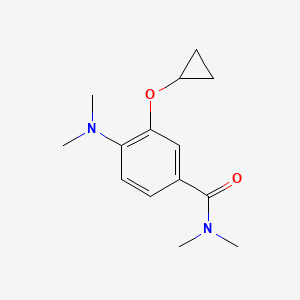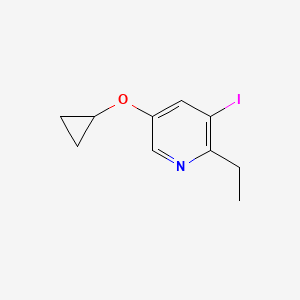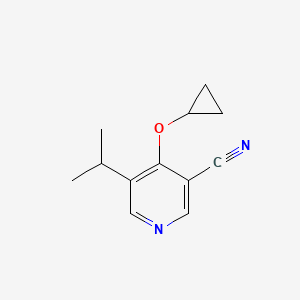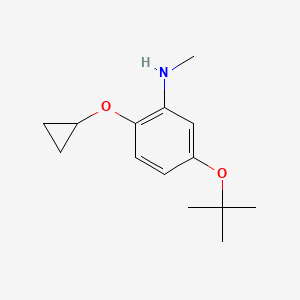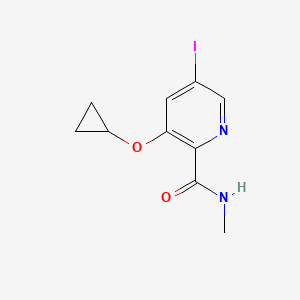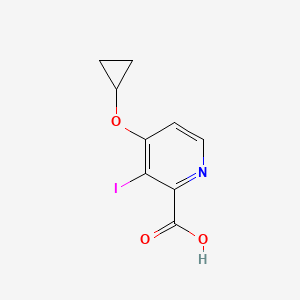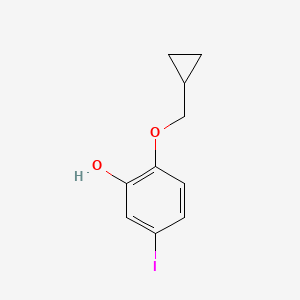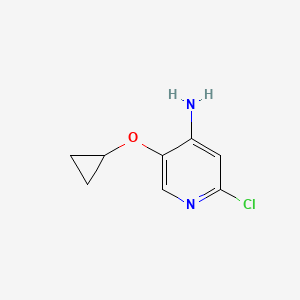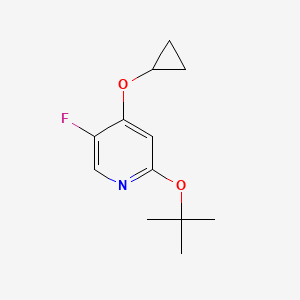
2-Tert-butoxy-4-cyclopropoxy-5-fluoropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tert-butoxy-4-cyclopropoxy-5-fluoropyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of tert-butoxy, cyclopropoxy, and fluorine substituents on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation . The reaction conditions for this synthesis often include the use of palladium catalysts and organoboron reagents under mild and functional group tolerant conditions .
Industrial Production Methods
Industrial production methods for 2-Tert-butoxy-4-cyclopropoxy-5-fluoropyridine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-Tert-butoxy-4-cyclopropoxy-5-fluoropyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The tert-butoxy, cyclopropoxy, and fluorine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing groups, while substitution reactions can produce a wide range of functionalized pyridines.
Wissenschaftliche Forschungsanwendungen
2-Tert-butoxy-4-cyclopropoxy-5-fluoropyridine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 2-Tert-butoxy-4-cyclopropoxy-5-fluoropyridine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of the tert-butoxy, cyclopropoxy, and fluorine groups can influence the compound’s binding affinity and specificity for these targets. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Tert-butoxy-4-fluoropyridine: This compound is similar but lacks the cyclopropoxy group.
2-Tert-butyl-4-cyclopropoxy-5-fluoropyridine: This compound has a tert-butyl group instead of a tert-butoxy group.
Uniqueness
2-Tert-butoxy-4-cyclopropoxy-5-fluoropyridine is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity. The presence of both tert-butoxy and cyclopropoxy groups, along with fluorine, makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C12H16FNO2 |
|---|---|
Molekulargewicht |
225.26 g/mol |
IUPAC-Name |
4-cyclopropyloxy-5-fluoro-2-[(2-methylpropan-2-yl)oxy]pyridine |
InChI |
InChI=1S/C12H16FNO2/c1-12(2,3)16-11-6-10(9(13)7-14-11)15-8-4-5-8/h6-8H,4-5H2,1-3H3 |
InChI-Schlüssel |
TYCQUNXLTOIKLE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1=NC=C(C(=C1)OC2CC2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



